molecular formula C12H14N2OS2 B4825634 N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-ethyl-3-thiophenecarboxamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-ethyl-3-thiophenecarboxamide

Cat. No.: B4825634
M. Wt: 266.4 g/mol
InChI Key: WDFPVVBLRNQADR-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-ethyl-3-thiophenecarboxamide: is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-ethyl-3-thiophenecarboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.

    Substitution Reactions: The 4,5-dimethyl substituents are introduced via alkylation reactions using suitable alkyl halides.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and sulfur sources.

    Amide Formation: The final step involves the formation of the amide bond between the thiazole and thiophene rings. This is typically achieved through the reaction of the thiazole derivative with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-ethyl-3-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, ether, and low temperatures.

    Substitution: Amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-ethyl-3-thiophenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-ethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as microbial cell wall synthesis and inflammatory pathways.

    Pathways Involved: It can inhibit key enzymes, leading to the disruption of essential biochemical pathways in microorganisms or cancer cells, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
  • Thiazole analogues with different substituents

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-ethyl-3-thiophenecarboxamide is unique due to its specific combination of thiazole and thiophene rings, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with a different set of molecular targets compared to other thiazole derivatives, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-ethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-4-10-5-9(6-16-10)11(15)14-12-13-7(2)8(3)17-12/h5-6H,4H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFPVVBLRNQADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=NC(=C(S2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-ethyl-3-thiophenecarboxamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-ethyl-3-thiophenecarboxamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-ethyl-3-thiophenecarboxamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-ethyl-3-thiophenecarboxamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 6
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-ethyl-3-thiophenecarboxamide

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